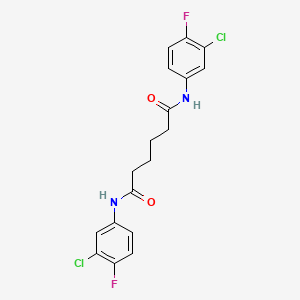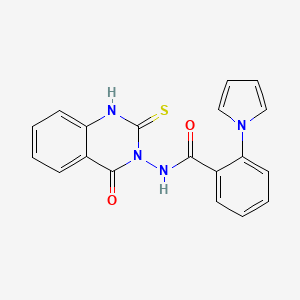![molecular formula C18H19N5O B4721233 N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4721233.png)
N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
説明
N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as DMFU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMFU is a urea derivative that belongs to the class of triazole-containing compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and microbial infection. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by targeting specific enzymes and metabolic pathways.
Biochemical and physiological effects:
N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the inhibition of microbial growth. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. Additionally, N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by targeting specific enzymes and metabolic pathways.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple targets. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to exhibit potent activity against a wide range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea also has the potential to be used as an anti-inflammatory and anti-microbial agent, due to its ability to suppress inflammation and inhibit microbial growth. However, N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One potential direction is the development of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea-based drugs for the treatment of cancer, inflammation, and infectious diseases. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. Another potential direction is the identification of new targets and pathways that are involved in the biological activities of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. By gaining a better understanding of the mechanism of action of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, it may be possible to develop more potent and selective drugs that target specific pathways. Additionally, further studies are needed to determine the potential side effects and toxicity of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, as well as its pharmacokinetics and pharmacodynamics in humans.
Conclusion:
N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is a urea derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to exhibit potent anticancer activity, anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, as well as its safety and efficacy in humans. The study of N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has the potential to lead to the development of new drugs that target specific pathways and have fewer side effects than current treatments.
科学的研究の応用
N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been shown to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the treatment of infectious diseases.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-7-14(2)9-17(8-13)22-18(24)21-16-5-3-15(4-6-16)10-23-12-19-11-20-23/h3-9,11-12H,10H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAJXHZLFVKKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4721158.png)
![[2-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4721166.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B4721170.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4721190.png)
![ethyl 4-[(4-bromo-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4721198.png)
![6-chloro-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4721215.png)
![4-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4721219.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-bromo-4-methoxybenzamide](/img/structure/B4721227.png)
![N-(3-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4721240.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B4721244.png)
![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721252.png)
![methyl 9-methyl-2-[(4-nitrophenoxy)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721254.png)